

AZD-6918: An In-Depth Analysis of Molecular Targets Beyond TrkA

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Compound of Interest

Compound Name: AZD-6918

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This technical guide provides a detailed overview of the known and potential molecular targets of **AZD-6918**, a potent inhibitor of the Tropomyosin receptor kinase (Trk) family. While primarily investigated for its activity against TrkA, this document explores its broader kinase interaction profile, with a particular focus on potential off-target effects. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

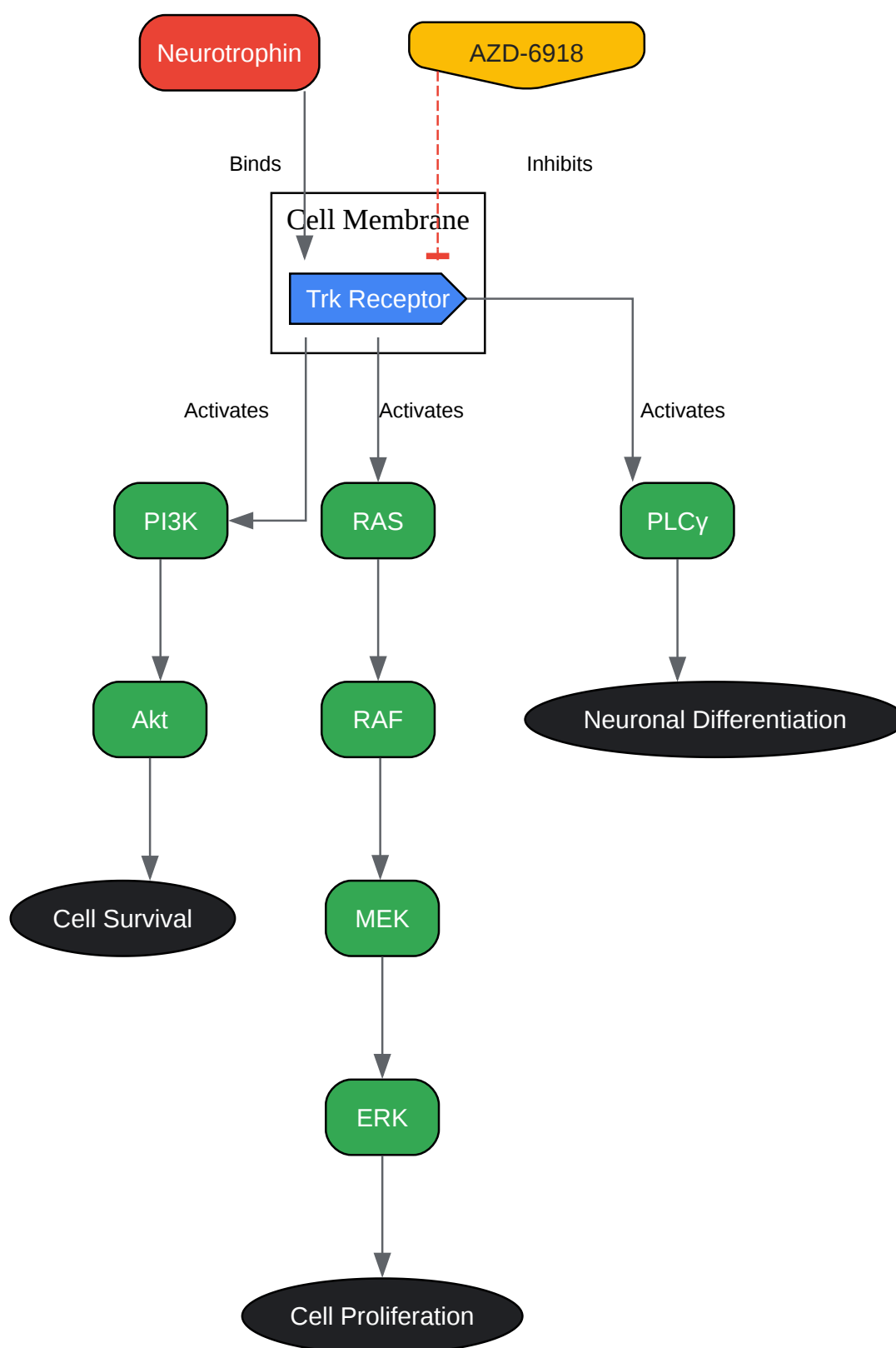
AZD-6918 is a selective inhibitor of the Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC).^{[1][2][3]} Developed by AstraZeneca, its clinical progression was halted in 2009 due to an unfavorable pharmacokinetic profile.^[4] Consequently, comprehensive public data on its off-target profile is limited. However, analysis of its chemical structure, a 6-aminopyrazolyl-pyridine-3-carbonitrile, strongly suggests potential interactions with other kinases, most notably Janus Kinase 2 (JAK2). This guide synthesizes the available information on **AZD-6918**'s molecular targets and provides detailed, representative experimental protocols for assessing kinase inhibition.

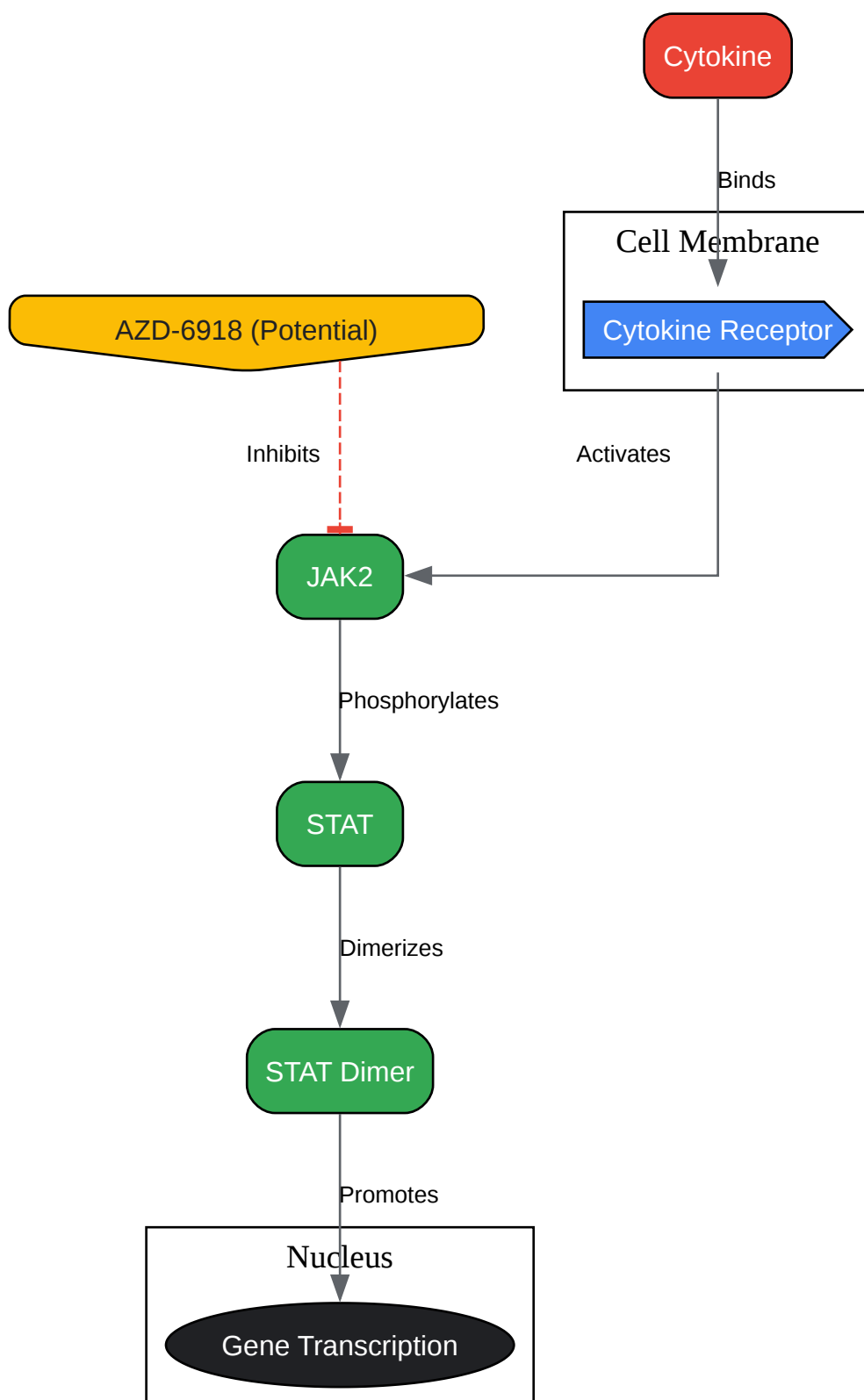
Primary Molecular Targets: The Trk Family

AZD-6918 is recognized as a potent and selective inhibitor of the Trk family of tyrosine kinases.^[1] These receptors are crucial for neuronal development, survival, and function. Their aberrant activation through gene fusions is a known driver in various cancers.

Target	Description	Role in Disease
TrkA	High-affinity receptor for Nerve Growth Factor (NGF).	Oncogenic fusions are found in a variety of cancers.
TrkB	High-affinity receptor for Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 (NT-4).	Implicated in neuroblastoma chemoresistance and tumor cell migration.[1]
TrkC	High-affinity receptor for Neurotrophin-3 (NT-3).	Also a target for oncogenic fusions.

The mechanism of action of **AZD-6918** involves binding to the ATP-binding site of the Trk kinase domain, thereby inhibiting its catalytic activity and downstream signaling.







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